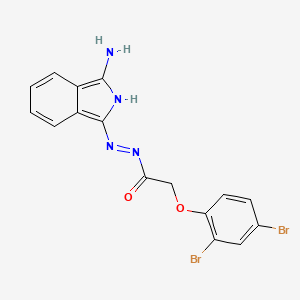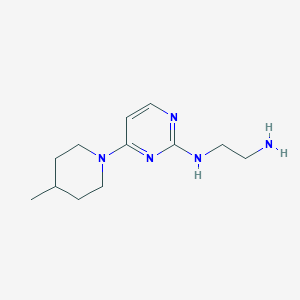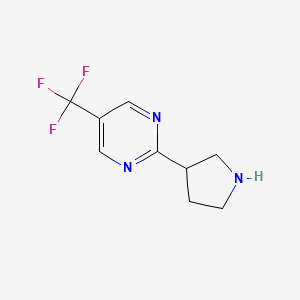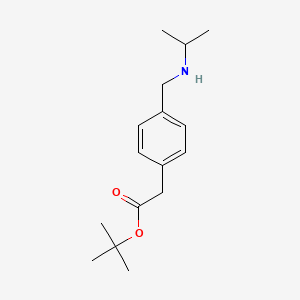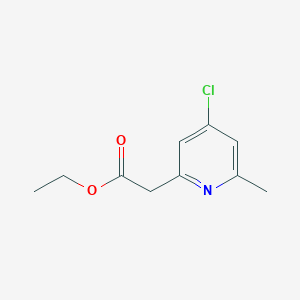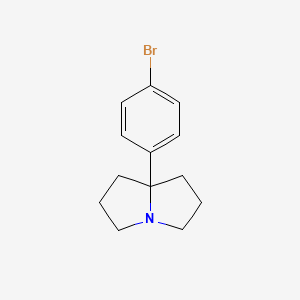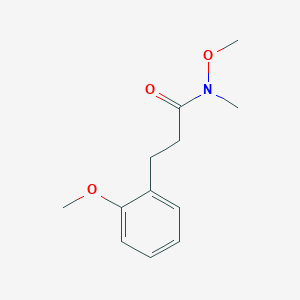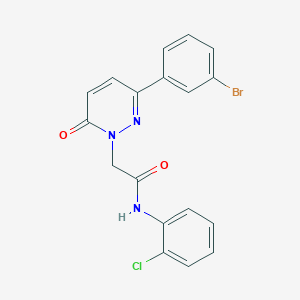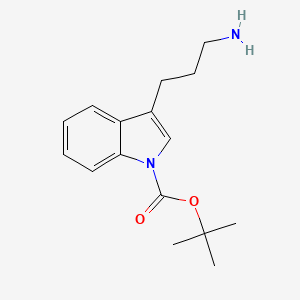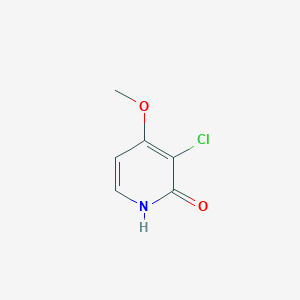
3-Chloro-2-hydroxy-4-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-hydroxy-4-methoxypyridine is an organic compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-2-hydroxy-4-methoxypyridine can be synthesized through various methods. One common method involves the reaction of 2-chloro-4-methoxypyridine with a hydroxylating agent under controlled conditions. The reaction typically requires a solvent such as dioxane and a base like sodium methoxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial production.
化学反応の分析
Types of Reactions
3-Chloro-2-hydroxy-4-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide (NaOH) and a suitable solvent.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-Chloro-2-hydroxy-4-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 3-Chloro-2-hydroxy-4-methoxypyridine involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors. The chlorine atom can participate in halogen bonding, enhancing the compound’s affinity for its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
2-Methoxypyridine: Similar in structure but lacks the chlorine and hydroxyl groups.
4-Methoxypyridine: Lacks the chlorine and hydroxyl groups, making it less reactive.
2-Chloro-4-methoxypyridine: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
3-Chloro-2-hydroxy-4-methoxypyridine is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
特性
CAS番号 |
1227580-75-7 |
|---|---|
分子式 |
C6H6ClNO2 |
分子量 |
159.57 g/mol |
IUPAC名 |
3-chloro-4-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c1-10-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9) |
InChIキー |
PMQDJUDFLRNPOG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



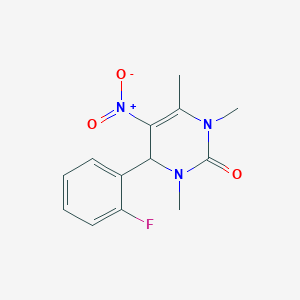

![(9R,10S,13S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14868580.png)

